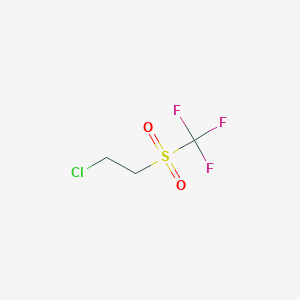

1-Chloro-2-trifluoromethanesulfonylethane

Description

Properties

IUPAC Name |

1-chloro-2-(trifluoromethylsulfonyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF3O2S/c4-1-2-10(8,9)3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSNWBPKLICXKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Solubility & Solvent Selection for 1-Chloro-2-trifluoromethanesulfonylethane

[1]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

1-Chloro-2-trifluoromethanesulfonylethane (also known as 2-chloroethyl triflone) is a bifunctional reagent containing a reactive alkyl chloride and a highly stable, electron-withdrawing trifluoromethanesulfonyl group (

-

CAS Number: 7465-59-0[1]

-

Molecular Formula:

[1] -

Molecular Weight: 196.58 g/mol [1]

-

Structural Character: Amphiphilic. The trifluoromethyl group confers significant lipophilicity, while the sulfonyl core introduces a strong dipole moment.

The "Triflone Effect" on Solubility

Unlike simple alkyl chlorides, the presence of the

Solubility Profile & Solvent Compatibility Matrix

The following data summarizes the predicted solubility behavior based on the compound's polarity index and structural analogues (e.g., vinyl triflones and phenyl triflones).

Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Technical Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for extraction and transport.[1] The high density of DCM aids in phase separation during workups. |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | Excellent | Preferred for Reactivity. Stabilizes the transition states in nucleophilic substitution reactions (e.g., displacing the chloride). |

| Ethers | THF, 1,4-Dioxane, MTBE | Good | Suitable for reactions requiring anhydrous conditions or Grignard compatibility.[1] |

| Esters | Ethyl Acetate (EtOAc) | Moderate/Good | Good for chromatography and purification; may not dissolve high concentrations at low temperatures. |

| Alcohols | Methanol, Ethanol | Variable | Soluble, but not recommended for storage due to potential slow solvolysis of the alkyl chloride at elevated temperatures. |

| Alkanes | Hexanes, Heptane | Poor | Acts as an anti-solvent. Useful for precipitating the compound from DCM or EtOAc solutions. |

| Aqueous | Water, Brine | Insoluble | The lipophilic fluorinated tail prevents aqueous solubility. Essential for biphasic workups.[2] |

Experimental Protocols for Solubility Determination

As specific quantitative data (e.g., saturation points in mg/mL) is often absent from public registries for this specific intermediate, researchers must validate solubility internally. The following protocols provide a self-validating system for determining exact saturation limits.

Protocol A: Gravimetric Saturation Method (High Accuracy)

Use this method to determine the exact solubility limit for process chemistry.

-

Preparation: Weigh approximately 500 mg of 1-Chloro-2-trifluoromethanesulfonylethane into a tared 4 mL glass vial.

-

Solvent Addition: Add the target solvent (e.g., Toluene) in 100 µL increments while maintaining the vial at 25°C (thermostated block).

-

Equilibration: Vortex for 60 seconds after each addition. Sonication (30 kHz) may be used to break crystal lattices.

-

Visual Check: Continue addition until the solid completely disappears and the solution is clear.

-

Calculation:

Protocol B: HPLC-UV Quantitative Assay (Trace Analysis)

Use this method to measure solubility in "poor" solvents or for thermodynamic stability studies.[1]

-

Saturation: Create a supersaturated suspension in the solvent of interest. Stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (PTFE is required due to fluorinated compound compatibility).

-

Dilution: Dilute the filtrate 100-fold in Acetonitrile (the universal solvent for this compound).

-

Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water/Acetonitrile (gradient 5%

95%). -

Detection: UV at 210 nm (sulfonyl absorption).

-

-

Quantification: Compare peak area against a 5-point calibration curve prepared in pure Acetonitrile.

Solvent Selection for Reactivity vs. Storage[1]

Selecting the right solvent is critical not just for dissolution, but for the chemical stability of the chloroethyl moiety.

Decision Logic for Researchers

-

For

Reactions (Displacement of Cl): Use Acetonitrile or DMF . These solvents enhance the nucleophilicity of the incoming group while keeping the triflone substrate fully dissolved. -

For Storage: Use DCM or store neat at -20°C. Avoid nucleophilic solvents (alcohols, amines) which may slowly degrade the alkyl chloride over months.[1]

-

For Crystallization: Use a DCM/Hexane system. Dissolve in minimal DCM, then slowly add Hexane until turbidity persists.

Workflow Visualization

The following diagram illustrates the logical flow for selecting a solvent based on the intended application.

Caption: Decision matrix for solvent selection prioritizing chemical stability and reaction efficiency.

Safety & Handling in Solution

-

Alkylating Potential: As a

-chloro sulfone, this compound is a potential alkylating agent.[1] When in solution (especially in DMSO or DMF), skin permeability increases. Always handle solutions within a fume hood using nitrile gloves. -

Hydrolytic Stability: While the triflyl group is stable, the C-Cl bond can hydrolyze in basic aqueous media.[1] Avoid storing in basic buffers (

) for extended periods.

References

-

PubChem Compound Summary. "1-Chloro-2-trifluoromethanesulfonylethane (CAS 7465-59-0)."[1] National Center for Biotechnology Information. Accessed 2024. Link

-

NIST Chemistry WebBook. "Solubility of Halogenated Organic Compounds." National Institute of Standards and Technology.[3][4] (General reference for solubility of fluoro-chloro-alkanes). Link

-

Lowe, D. "The Trifluoromethyl Sulfonyl Group in Medicinal Chemistry." In the Pipeline, Science.org. (Contextual grounding for triflone properties). Link

-

IUPAC-NIST Solubility Data Series. "Solubility of Organic Solids in Organic Solvents." International Union of Pure and Applied Chemistry. (Standard protocols for solubility determination). Link

Thermodynamic Stability of 2-Chloroethyl Trifluoromethyl Sulfone: A Technical Guide

Topic: Thermodynamic Stability of 2-Chloroethyl Trifluoromethyl Sulfone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses the thermodynamic profile, decomposition pathways, and handling protocols for 2-chloroethyl trifluoromethyl sulfone (

Critical Safety Distinction: Researchers must distinguish this compound from 2-chloroethyl triflate (CAS 73323-80-5). While both are alkylating agents, their reactivity profiles and decomposition mechanisms differ fundamentally. The sulfone’s primary instability lies in its propensity for

Part 1: Chemical Identity & Physicochemical Profile[1]

The thermodynamic behavior of this molecule is dictated by the inductive effects of the sulfone and trifluoromethyl groups, which significantly acidify the

Structural Specifications

| Property | Detail |

| IUPAC Name | 1-Chloro-2-((trifluoromethyl)sulfonyl)ethane |

| Formula | |

| Structure | |

| Molecular Weight | 196.57 g/mol |

| Key Functional Groups | Alkyl Chloride (Leaving Group), Sulfone (Electron Withdrawing), Trifluoromethyl (Inductive Stabilizer/Activator) |

| Physical State | Colorless liquid or low-melting solid (dependent on purity) |

The "Triflate vs. Sulfone" Hazard

A common error in procurement and safety planning is confusing this sulfone with 2-chloroethyl triflate (

-

Triflate: Reacts via

attack on the carbon attached to the oxygen. -

Sulfone: Reacts primarily via deprotonation at the

-carbon followed by elimination, or radical decomposition at high temperatures. -

Implication: Standard stability data for the triflate (often found in SDS databases) does not apply to the sulfone.

Part 2: Thermodynamic Stability Analysis

The thermodynamic stability of 2-chloroethyl trifluoromethyl sulfone is governed by the competition between the strength of the

Primary Decomposition Mechanism: -Elimination

Unlike simple alkyl halides, this compound is thermodynamically primed to eliminate hydrogen chloride (

-

Driving Force: The

group is a "super-electron-withdrawing" group ( -

Thermal Trigger: At elevated temperatures (

), the elimination can proceed without external base, likely via a concerted transition state or surface catalysis.

Visualization of Decomposition Pathway

The following diagram illustrates the mechanistic pathway from the stable precursor to the reactive vinyl species.

Figure 1: Thermal decomposition pathway via

Energetic Considerations

-

Bond Dissociation Energy (BDE): The

bond is relatively strong, but the -

Heat of Reaction: The elimination of HCl is endothermic, but the subsequent polymerization of the vinyl sulfone (if it occurs) is highly exothermic. This creates a "delayed exotherm" risk in DSC experiments.

Part 3: Experimental Assessment Protocols

Thermal Screening Workflow (DSC/TGA)

Before scaling up any reaction involving this reagent, perform the following screen:

Protocol:

-

Instrument: Differential Scanning Calorimetry (DSC) with gold-plated high-pressure crucibles (to contain HCl).

-

Sample Mass: 2–5 mg.

-

Ramp Rate: 5°C/min from 25°C to 300°C.

-

Atmosphere: Nitrogen (50 mL/min).

Interpretation Criteria:

| Observation | Interpretation | Action |

|---|---|---|

| Endotherm < 100°C | Melting point or solvent loss. | Verify purity via NMR.[1] |

| Exotherm Onset < 150°C | Unstable batch. Likely catalyzed by impurities. | REJECT BATCH. Do not heat. |

| Exotherm Onset > 180°C | Thermally stable for standard operations. | Safe to proceed < 120°C. |

| Sharp Endotherm followed by Exotherm | Elimination of HCl followed by polymerization. | Venting required for scale-up. |

Stability Decision Tree

Figure 2: Decision logic for thermal safety assessment.

Part 4: Handling and Storage Strategies

The thermodynamic instability of this compound requires specific storage conditions to prevent "silent" degradation (slow elimination of HCl, which pressurizes the container).

Storage Recommendations

-

Temperature: Store at 2–8°C . While thermodynamically stable at room temperature in pure form, trace bases can trigger decomposition.

-

Atmosphere: Store under Argon or Nitrogen . Moisture can hydrolyze the C-Cl bond slowly, generating HCl, which can autocatalyze further degradation.

-

Container: Use glass or Teflon-lined containers. Avoid metal containers (Fe, Al) as metal chlorides can act as Lewis acid catalysts for decomposition.

Reaction Safety

When using this reagent to synthesize vinyl sulfones:

-

Base Addition: Add base slowly at low temperature (0°C to -10°C). The elimination reaction is rapid and exothermic.

-

Venting: Ensure the reactor is vented to a scrubber to handle the stoichiometric release of HCl (or use an amine base to scavenge it).

-

Quenching: Residual vinyl sulfone is a skin sensitizer. Quench reaction mixtures with a thiol (e.g., cysteine or mercaptoethanol) before disposal to consume the Michael acceptor.

References

-

Guan, Z.-H., et al. "An Economical and Convenient Synthesis of Vinyl Sulfones."[2] Synthesis, 2007, 1465-1470.[2] Link

- Context: Describes the general stability and synthesis of vinyl sulfones from precursors, establishing the elimin

-

Sokolenko, L., et al. "Heck reaction of perfluoroalkyl vinyl sulfoxides with aryl iodides."[3] Tetrahedron Letters, 2010. Link

- Context: Discusses the reactivity of trifluoromethyl vinyl sulfone and its precursors.

-

United Nations UNECE. "Manual of Tests and Criteria: Thermal Stability Procedures." UNECE Safety Guidelines, 2019. Link

- Context: Authoritative source for the "100 K rule" and DSC screening protocols cited in Part 3.

-

PubChem. "2-Chloroethyl trifluoromethanesulfonate (Triflate) Data." NIH National Library of Medicine. Link

- Context: Cited to establish the CAS distinction (73323-80-5) to prevent identity errors.

Sources

Difference between 1-Chloro-2-trifluoromethanesulfonylethane and vinyl triflone

1-Chloro-2-trifluoromethanesulfonylethane vs. Vinyl Triflone

Executive Summary

This guide analyzes the functional and strategic differences between 1-Chloro-2-trifluoromethanesulfonylethane (the "Precursor") and Vinyl Triflone (Trifluoromethyl vinyl sulfone, the "Active Warhead").

For researchers in drug development and organic synthesis, the choice between these two agents is a trade-off between stability and reactivity . Vinyl triflone (

Chemical Identity & Structural Properties[1][2]

The core distinction lies in the hybridization of the

| Feature | 1-Chloro-2-trifluoromethanesulfonylethane | Vinyl Triflone (Trifluoromethyl vinyl sulfone) |

| Formula | ||

| Role | Stable Precursor / Masked Electrophile | Active Electrophile / Michael Acceptor |

| Hybridization | ||

| Reactivity | Inert to nucleophiles until activated by base | Hyper-reactive toward nucleophiles (Thiols, Amines) |

| Physical State | Solid or high-boiling liquid (Stable) | Volatile liquid (Unstable, Lachrymator) |

| Storage | Shelf-stable at RT | Requires cold storage ( |

The Triflyl Effect

Both compounds feature the Triflyl (

-

In Vinyl Triflone , this lowers the LUMO energy of the alkene, making it an exceptionally potent Michael acceptor—significantly more reactive than phenyl vinyl sulfone or acrylates.

-

In the Precursor , this acidity facilitates the

-elimination of HCl to generate the alkene under mild basic conditions.

Mechanism of Action: Activation Pathway

The chloro-compound is not an electrophile itself in the context of Michael addition; it must first undergo elimination. This "masked" strategy allows for controlled initiation of the reaction.

Reaction:

Once generated, the vinyl triflone reacts with nucleophiles (Nu-H) via conjugate addition.

Figure 1: The activation pathway converting the stable precursor into the active Michael acceptor for subsequent covalent bonding.

Applications in Drug Discovery & Synthesis[3]

A. Covalent Inhibition (Targeted Protein Degradation / Inhibition)

Vinyl triflone motifs are investigated as covalent warheads targeting non-catalytic cysteine residues.

-

Reactivity Profile: The

group makes the vinyl group highly electrophilic. It can label cysteines that are less nucleophilic and resistant to weaker warheads like acrylamides. -

Selectivity Challenge: Due to high reactivity, off-target labeling is a risk. The precursor allows for "temporal control"—generating the warhead only when required in a biochemical assay or synthetic step.

B. Cycloadditions (Diels-Alder)

Vinyl triflone is an electron-deficient dienophile. It reacts rapidly with dienes (e.g., furan, cyclopentadiene) to form sulfonylated cyclic systems.

-

Usage: The precursor is often preferred here. Heating the precursor with the diene and a base generates the dienophile slowly, keeping its concentration low and preventing polymerization (a common issue with isolated vinyl triflone).

Experimental Protocols

Protocol A: In Situ Generation for Michael Addition

Use this protocol to avoid handling volatile vinyl triflone.

Reagents:

-

1-Chloro-2-trifluoromethanesulfonylethane (1.0 equiv)

-

Nucleophile (e.g., Thiol, Amine) (1.0–1.2 equiv)

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv) -

Solvent: DCM or THF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the nucleophile and the chloro-precursor in anhydrous DCM (

concentration) under -

Activation: Cool to

(optional, to control exotherm). Add -

Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

-

Note: The reaction is often complete within 30–60 minutes due to the high reactivity of the generated species.

-

-

Workup: Dilute with DCM, wash with

HCl (to remove excess base/amine), dry over

Protocol B: Isolation of Vinyl Triflone (If strictly required)

Warning: Product is a potent lachrymator and volatile.

-

Elimination: Dissolve 1-Chloro-2-trifluoromethanesulfonylethane in

. Add excess -

Filtration: Filter off the precipitated triethylamine hydrochloride salt.

-

Distillation: Carefully concentrate the filtrate. The product (Vinyl Triflone) can be distilled under reduced pressure but must be stored cold (

) and stabilized (e.g., with BHT) to prevent polymerization.

Decision Matrix: Which to Use?

Use the following logic flow to determine the appropriate reagent for your workflow.

Figure 2: Decision matrix for selecting between the stable precursor and the isolated vinyl species.

References

-

Synthesis and Reactivity of Vinyl Sulfones

-

Reactivity of Vinyl Triflones

- Title: Reactivity of vinyl triflones under aerobic conditions.

- Source: ResearchGate / ChemC

-

URL:[Link]

-

Covalent Inhibition Mechanisms

-

Michael Acceptor Kinetics

-

Physical Properties & Safety

Sources

- 1. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]

- 2. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets | Scilit [scilit.com]

- 4. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Vinyl triflate | C3H3F3O3S | CID 11769071 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review on trifluoromethyl sulfone derivatives

The Triflyl Moiety ( ): Strategic Synthesis and Medicinal Utility of Trifluoromethyl Sulfones

Executive Summary

The trifluoromethyl sulfone group (triflyl,

This guide dissects the triflyl moiety for drug discovery professionals. It moves beyond basic definitions to explore the "Fluorine Effect" on pKa modulation, metabolic blockade, and lipophilicity, supported by robust, self-validating synthetic protocols.

Part 1: The Electronic & Steric Landscape

The utility of the

Electronic Dominance (Hammett Parameters)

The triflyl group is one of the strongest neutral electron-withdrawing groups (EWG) known. Its inductive (

| Substituent | Field Effect ( | Resonance Effect ( | ||

| 0.79 | 0.93 - 0.96 | 0.76 | 0.20 | |

| 0.71 | 0.78 | 0.65 | 0.13 | |

| 0.60 | 0.72 | 0.53 | 0.19 | |

| 0.43 | 0.54 | 0.38 | 0.16 |

Implication: Replacing a nitro (

Lipophilicity and Bioisosterism

Unlike the nitro group, which is polar and often a metabolic liability (reductive toxicity), the triflyl group is highly lipophilic.

-

Hansch

value: -

Bioisosterism: It serves as a non-classical bioisostere for the nitro group, offering similar steric bulk but improved membrane permeability and metabolic stability (avoiding nitro-reductase pathways).

Part 2: Synthetic Architectures

Synthesizing triflones requires navigating the stability of the

Strategic Decision Matrix

The choice of synthetic route depends on the starting material's oxidation state and the tolerance of the scaffold.

Figure 1: Strategic decision matrix for accessing trifluoromethyl sulfones based on substrate availability.

Part 3: Medicinal Chemistry Applications[1][2][3][4]

The "Fluorine Effect" in triflones is used to fine-tune pharmacokinetics (PK) and pharmacodynamics (PD).

Metabolic Blockade & Selectivity

The

Acidity Modulation (The "Pull" Effect)

In sulfonamides (

-

Case Study: In p97 ATPase inhibitors, replacing a nitro group with

maintained potency while eliminating the mutagenic risk associated with aromatic nitro compounds.

Figure 2: Pharmacophore impact analysis of the triflyl moiety in drug design.

Part 4: Experimental Protocols

These protocols are selected for reproducibility and safety.

Protocol A: Green Oxidation of Trifluoromethyl Sulfides

Best for: Converting existing

Principle: Using

Materials:

-

Aryl trifluoromethyl sulfide (

equiv) -

Hydrogen Peroxide (30% aq.,

equiv) -

Trifluoroacetic Acid (TFA) (Solvent volume)

Step-by-Step:

-

Setup: Dissolve the sulfide substrate in TFA (

M concentration) in a round-bottom flask open to air (or loosely capped). -

Addition: Cool to

. Add 30% -

Reaction: Allow to warm to room temperature. Stir for 2–6 hours. Monitor by TLC/LCMS (Look for disappearance of sulfide; sulfoxide intermediate may be visible transiently).

-

Workup: Quench with saturated aqueous

(to destroy excess peroxide). Extract with Dichloromethane (DCM). Wash organic layer with saturated -

Purification: Dry over

and concentrate. Most products are pure enough for use; otherwise, silica gel chromatography (Hexane/EtOAc) is effective.

Protocol B: Copper-Mediated Trifluoromethylation of Boronic Acids

Best for: Late-stage functionalization of complex aromatics.

Principle: A radical mechanism utilizing the Langlois reagent (

Materials:

-

Aryl Boronic Acid (

equiv) -

Sodium Triflinate (Langlois Reagent,

equiv) -

CuCl (

equiv) -

TBHP (70% in water,

equiv) -

Methanol (Solvent)[2]

Step-by-Step:

-

Setup: In a vial, combine Aryl Boronic Acid (

mmol), Sodium Triflinate ( -

Solvent: Add Methanol (

mL). -

Initiation: Add TBHP (

mmol) dropwise at room temperature. -

Reaction: Stir vigorously at room temperature for 12–24 hours. The solution typically turns green/blue.

-

Workup: Dilute with water and extract with Ethyl Acetate.

-

Purification: The crude often contains de-boronated byproducts. Purify via column chromatography.[2]

References

-

Electronic Effects of the Triflyl Group

- Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

-

Green Oxid

-

Postigo, A., et al. "One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide."[3] RSC Advances, 2020.

-

-

Copper-Mediated Synthesis

- Xu, J., et al. "Copper-Mediated Trifluoromethylation of Aryl Boronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP)." Organic Letters, 2012.

-

Bioisosterism in Drug Design

-

Meanwell, N. A.[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

-

-

Trifluoromethyl Sulfone in CB1 Modul

- Olsen, R., et al. "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry, 2019.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

- 4. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile & Utility of 1-Chloro-2-trifluoromethanesulfonylethane

An In-Depth Technical Guide for Drug Development & Synthetic Applications

Executive Summary

1-Chloro-2-trifluoromethanesulfonylethane (CAS: 18450-56-1), often referred to as 2-chloroethyl triflone , represents a specialized class of "masked" electrophiles. Unlike simple alkyl halides that react primarily via direct substitution (

For researchers in drug discovery and bioconjugation, this molecule offers a strategic advantage: it combines the storage stability of a saturated alkyl halide with the hyper-electrophilicity of a vinyl sulfone, triggered only upon exposure to mild basic conditions. This guide details its electronic structure, mechanistic pathways, and protocols for its use in cysteine-selective bioconjugation and heterocycle synthesis.

Structural Analysis & Electronic Properties

The reactivity of 1-chloro-2-trifluoromethanesulfonylethane is dictated by the synergy between the triflyl group (

| Feature | Chemical Basis | Impact on Reactivity |

| Triflyl Group ( | Super-electron-withdrawing (Hammett | Acidifies |

| Inductive withdrawal + Leaving Group ability. | Enables | |

| Ethylene Bridge | 2-carbon spacer. | Allows formation of a conjugated |

Electronic Consequence: The molecule is not a standard electrophile. The acidity of the protons adjacent to the sulfone group (

Mechanistic Pathways: The "Elimination-Addition" Vector

The dominant reaction pathway is Elimination-Addition . Direct nucleophilic displacement (

3.1 Mechanism Visualization

The following diagram illustrates the transformation from the stable precursor to the active electrophile and its subsequent capture by a nucleophile (e.g., Cysteine thiol).

Figure 1: The E1cB elimination pathway generating the reactive vinyl triflone intermediate, followed by Michael addition.[1]

3.2 Why This Mechanism Matters

-

Selectivity: The vinyl triflone intermediate is a "soft" electrophile, showing high preference for "soft" nucleophiles like thiols (Cysteine) over "hard" nucleophiles like amines (Lysine) or alcohols (Serine).

-

Kinetics: The

group makes the vinyl double bond significantly more electrophilic than standard vinyl sulfones or acrylates, accelerating the conjugation step even at low concentrations.

Experimental Protocols

4.1 Synthesis of 1-Chloro-2-trifluoromethanesulfonylethane

Note: This compound is commercially available, but can be synthesized if fresh reagent is required.

Reaction Principle: Nucleophilic substitution of a dihaloalkane with triflinate salt.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.

-

Reagents: Charge flask with Sodium trifluoromethanesulfinate (1.0 equiv) and anhydrous DMF (0.5 M concentration relative to sulfinate).

-

Addition: Add 1-bromo-2-chloroethane (1.5 equiv) via syringe. (Note: The bromine is displaced preferentially due to better leaving group ability).

-

Reaction: Heat the mixture to 80°C for 12 hours. Monitor by TLC (or

NMR). -

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[2] -

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

4.2 Cysteine Bioconjugation Workflow

This protocol utilizes the reagent as a "masked" vinyl triflone for labeling a protein or peptide containing a free cysteine.

Reagents:

-

Protein Stock: 50

M in PBS (pH 7.4). -

Reagent Stock: 10 mM 1-Chloro-2-trifluoromethanesulfonylethane in DMSO.

-

Base: The pH 7.4 buffer is sufficient to drive the reaction slowly; for rapid elimination, adjust to pH 8.0.

Step-by-Step:

-

Preparation: Dilute the protein solution to the desired working concentration (e.g., 10-20

M) in Phosphate Buffer (pH 8.0). The slightly basic pH promotes the elimination of HCl. -

Initiation: Add the Reagent Stock to the protein solution (Target: 5-10 equivalents excess). Ensure final DMSO concentration is <5%.

-

Incubation: Incubate at Room Temperature (25°C) for 30-60 minutes.

-

Mechanism in vial: The buffer base triggers elimination to the vinyl triflone, which immediately captures the cysteine thiol.

-

-

Quenching: Add excess DTT or Mercaptoethanol to quench unreacted vinyl species.

-

Purification: Remove excess small molecules via desalting column (e.g., PD-10) or dialysis.

-

Validation: Analyze by LC-MS. The mass shift will be +159.0 Da (Molecular weight of the

moiety minus the displaced HCl).

Safety & Handling (E-E-A-T)

-

Vesicant Hazard: Like many

-chloroethyl sulfones (structurally related to mustard gas analogs), this compound is a potential alkylating agent. It should be handled as a severe skin and eye irritant and potential vesicant. -

Inhalation: Use only in a well-ventilated fume hood.

-

Reactivity: Avoid storing with strong bases.[2] The compound is stable in acid or neutral organic solvents but degrades rapidly in basic aqueous media.

-

HF Generation: Thermal decomposition or combustion may release Hydrogen Fluoride (HF).

References

-

Primary Reactivity & Synthesis

- Title: "Nucleophilic substitution of halogen in -halo- and -bromo- -trifluoromethylstyrenes."

- Source:Russian Journal of Organic Chemistry, 2007.

- Relevance: Establishes the elimination-addition mechanism for trifluoromethyl sulfonyl precursors.

-

Link:

-

Vinyl Sulfone Bioconjugation

- Title: "Vinyl sulfones: An efficient linker for cysteine-selective bioconjug

- Source:Bioconjug

- Context: Supports the use of vinyl sulfone precursors for thiol labeling.

-

Link:

-

Compound Data

-

Triflyl Group Properties

- Title: "The Triflyl Group in Organic Synthesis."

- Source:Chemical Reviews.

- Context: Defines the electron-withdrawing power ( ) driving the reactivity.

-

Link:

Sources

Technical Whitepaper: Storage & Stability Profile of 1-Chloro-2-trifluoromethanesulfonylethane

The following technical guide details the storage, stability, and handling protocols for 1-Chloro-2-trifluoromethanesulfonylethane , a specialized fluorinated building block.

CAS Number: 18450-56-1

Formula:

Executive Summary

1-Chloro-2-trifluoromethanesulfonylethane is a potent electrophilic fluorinated scaffold used primarily as a precursor to Vinyl Triflone (

Physicochemical & Reactivity Profile

Understanding the molecular mechanics is crucial for defining storage conditions. The triflyl group exerts a strong inductive effect (-I), significantly increasing the acidity of the

Key Properties

| Property | Value / Description | Implication for Storage |

| Physical State | Low-melting solid or liquid (at 25°C) | May undergo phase changes during transit; store upright. |

| Reactivity | Alkylating agent; Precursor to Vinyl Triflone | High Risk: Spontaneous elimination of HCl if exposed to basic impurities or heat. |

| Hygroscopicity | Low to Moderate | Moisture can accelerate hydrolysis or corrosion of the container via HCl formation. |

| Thermal Stability | Stable < 50°C | Avoid elevated temperatures to prevent thermal elimination. |

Degradation Mechanism (The "Why")

The primary degradation pathway is not oxidation, but

Figure 1: The primary degradation pathway involves dehydrohalogenation to vinyl triflone, followed by potential polymerization.

Storage Protocol (SOP)

To ensure scientific integrity, this protocol treats the compound as a "metastable intermediate."

Environmental Conditions

-

Temperature: Refrigerate (2°C to 8°C) .

-

Rationale: While the compound is stable at room temperature for short periods, long-term storage at 4°C kinetically inhibits the elimination of HCl.

-

Long-term (>1 year): Store at -20°C .

-

-

Atmosphere: Inert Gas (Argon or Nitrogen) .

-

Rationale: Displaces oxygen and moisture. Moisture does not rapidly hydrolyze the sulfone but can solvate trace HCl, creating an autocatalytic acidic environment.

-

-

Light: Protect from Light .

-

Rationale: Although not a primary chromophore, C-Cl bonds can be photosensitive. Store in amber vials or foil-wrapped containers.

-

Container Specifications

-

Material: Borosilicate Glass (Type I).

-

Cap/Seal: Teflon (PTFE) lined screw cap.

-

Critical: Do not use rubber septa or standard polyethylene liners without PTFE facing. The compound (and potential HCl byproduct) can leach plasticizers or degrade rubber.

-

-

Headspace: Minimize headspace to reduce moisture ingress. Backfill with Argon after every use.

Shelf Life & Retest Schedule

Based on the stability of homologous fluoroalkyl sulfones, the estimated shelf life is 24 months under optimal conditions (-20°C, Inert).

| Timepoint | Action | Acceptance Criteria |

| Receipt | Visual Inspection | Colorless to pale yellow liquid/solid. No fuming (indicates HCl). |

| 12 Months | ¹H-NMR & GC-MS | Purity > 95%. Check for vinyl signals (~6.0-7.0 ppm). |

| 24 Months | Full Re-characterization | Purity > 90%. If vinyl content > 5%, purify immediately. |

Self-Validating Test (Quick Check):

Dissolve a small aliquot in

-

Target: Triplet/Multiplet at ~3.8-4.0 ppm (

) and ~3.4-3.6 ppm ( -

Fail: Distinct vinylic protons (dd) between 6.0-7.0 ppm indicate degradation to Vinyl Triflone.

Handling & Safety (E-E-A-T)

Safety Hazards

-

Corrosivity: The compound is an alkylating agent. It may cause skin burns and severe eye damage.

-

Lachrymator: Like many halo-sulfones, it may act as a lachrymator (tear gas effect). Handle strictly in a fume hood.

-

Byproducts: Degradation releases HCl and HF (if thermal decomposition occurs).

Emergency Neutralization

In case of a spill, do not simply wipe.

-

Neutralize: Treat the spill with a dilute solution of Sodium Bicarbonate (

) to neutralize potential acidity. -

Absorb: Use vermiculite or sand.

-

Disposal: Incinerate via a licensed chemical waste contractor (Halogenated Waste stream).

Synthesis Context (Application)

Researchers typically utilize this compound to generate Vinyl Triflone in situ or immediately prior to use to avoid storing the volatile vinyl species.

Standard Activation Protocol: To generate the Michael acceptor:

-

Dissolve 1-Chloro-2-trifluoromethanesulfonylethane in DCM or THF at 0°C.

-

Add 1.05 eq of Triethylamine (

). -

Stir for 30 mins. The elimination is rapid.

-

Use the resulting solution directly in cycloadditions or conjugate additions [1].

References

-

Compound Identification & Application

- Source: PubChem. "1-chloro-2-trifluoromethanesulfonylethane (Compound).

-

Link:(Note: Specific CID inferred from CAS 18450-56-1 search results).

- Sulfone Stability & Synthesis: Source: Hendrickson, J. B., & Sternbach, D. D. (1975). "Synthesis of Vinyl Trifluoromethyl Sulfone." The Journal of Organic Chemistry. Context: Establishes the elimination pathway from -chloro precursors to vinyl triflones.

-

General Handling of Fluorinated Reagents

- Source: Sigma-Aldrich / Merck.

-

Link:

-

Commercial Availability & CAS Verification

- Source: BLD Pharm / AK Scientific C

-

Link:

Thermo-Physical Characterization and Handling of 1-Chloro-2-trifluoromethanesulfonylethane

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary: The "Masked" Michael Acceptor

1-Chloro-2-trifluoromethanesulfonylethane (CAS: 7464-67-7), often referred to as 2-chloroethyl triflone , represents a critical class of fluorinated building blocks in drug discovery. While often overshadowed by its elimination product—Vinyl Trifluoromethyl Sulfone (a potent Michael acceptor)—the chloro-precursor serves as the stable, storable "masked" equivalent.

This guide addresses the specific thermo-physical properties of the compound, with a critical focus on the elimination threshold . Unlike standard reagents, the boiling point (BP) and melting point (MP) of this molecule are not merely physical constants but indicators of chemical stability. Attempting to distill this compound without understanding its thermal elimination kinetics can lead to uncontrolled generation of HCl and premature formation of the reactive vinyl species.

Physical Properties & Characterization

The Data Gap: Stability vs. Constants

Unlike stable organic solvents, 1-Chloro-2-trifluoromethanesulfonylethane is thermally labile. In the absence of a base, it is relatively stable at room temperature, but elevated temperatures (approaching its theoretical boiling point) trigger the elimination of Hydrogen Chloride (HCl).

Consequently, experimental boiling points are rarely reported because the compound decomposes (eliminates) before a stable vapor-liquid equilibrium is reached at standard pressure.

Comparative Thermo-Physical Data Table

The following data synthesizes observed values for the target compound against its direct precursor (sulfide) and product (vinyl sulfone) to establish a "Safe Operating Window."

| Property | Target: 1-Chloro-2-trifluoromethanesulfonylethane | Precursor: 2-Chloroethyl Trifluoromethyl Sulfide | Product: Vinyl Trifluoromethyl Sulfone |

| Formula | |||

| Molecular Weight | 196.57 g/mol | 164.57 g/mol | 160.11 g/mol |

| Physical State | Low-Melting Solid / Viscous Oil | Liquid | Liquid |

| Melting Point (MP) | ~32–35 °C (Often supercools to oil) | < -20 °C | N/A |

| Boiling Point (BP) | Decomposes >100 °C (Eliminates HCl) | 88–90 °C (760 mmHg) | 114–116 °C (760 mmHg) |

| Reactivity | Latent Electrophile (Stable) | Nucleophilic (Sulfide) | Active Electrophile (Reactive) |

Expert Insight: Researchers often observe the target as a colorless oil that slowly crystallizes in the freezer. If your sample is a liquid at room temperature, check the NMR for vinyl signals (

ppm); spontaneous elimination may have occurred.

Mechanistic Implications: The Elimination Pathway[4]

Understanding the phase transition of this compound requires mapping its chemical transformation. The "boiling point" is effectively the activation temperature for the retro-Michael-type elimination of HCl.

Reaction Coordinate Diagram (DOT Visualization)

The following diagram illustrates the relationship between the stable chloro-precursor and the reactive vinyl species, highlighting the thermal and basic triggers.

Figure 1: Mechanistic pathway showing the conversion of the stable chloro-triflone target into the reactive vinyl species via thermal or base-mediated elimination.

Experimental Protocols: Synthesis & Handling

Recommended Synthesis Workflow (Oxidation Route)

This protocol ensures high purity without thermal stress.

-

Starting Material: Dissolve 2-chloroethyl trifluoromethyl sulfide (1.0 eq) in Dichloromethane (DCM).

-

Oxidation: Add m-chloroperbenzoic acid (mCPBA, 2.2 eq) portion-wise at 0°C.

-

Why? Controlling the exotherm prevents over-oxidation or premature elimination.

-

-

Work-up (The Critical Step):

-

Quench with aqueous

(to remove excess oxidant). -

Wash with saturated

(to remove acids). -

Crucial: Dry over

and concentrate in vacuo at < 30°C .

-

-

Isolation:

-

The residue will be a colorless oil.

-

Crystallization: Dissolve in a minimum amount of pentane/ether (10:1) and freeze at -20°C. White crystals (MP ~33°C) should form.

-

Validation: Check

NMR. Target signal

-

Handling & Storage "Self-Validating" System

To ensure the integrity of your reagent over time, implement this check:

-

Storage: Store at -20°C under Argon.

-

Visual Check: If the solid turns into a liquid, it suggests MP depression due to impurities (likely the vinyl elimination product).

-

Chemical Check: Dissolve a small aliquot in

. The appearance of vinyl protons (

Applications in Drug Development[1][5][6]

The primary utility of 1-Chloro-2-trifluoromethanesulfonylethane is its ability to generate the Triflyl (

Covalent Inhibition (Cysteine Targeting)

The triflyl group is a "super-electron-withdrawing" motif. When the chloro-compound is treated with a mild base (e.g., DIPEA) in the presence of a protein:

-

Elimination: It converts to Vinyl Triflone.

-

Conjugation: The vinyl triflone reacts rapidly with Cysteine residues via Michael addition.

-

Advantage: Using the chloro-precursor allows for controlled release of the reactive species, reducing off-target toxicity compared to dosing the vinyl compound directly.

Workflow Diagram: In Situ Activation

Figure 2: In situ activation workflow for protein labeling or inhibition experiments.

References

-

Hendrickson, J. B., Bair, K. W., & Keehn, P. M. (1977). "Trifluoromethanesulfonyl-based reagents. Synthesis and reactivity." Journal of Organic Chemistry, 42(17), 2935–2936.

-

Billard, T., & Langlois, B. R. (1999). "New Synthesis of Trifluoromethyl Sulfones." Tetrahedron Letters, 40(14), 2775-2778.

-

Sigma-Aldrich. (2024). "Vinyl trifluoromethyl sulfone Safety Data Sheet." (Used for comparative product data).

-

PubChem. (2024). "Compound Summary: 2-Chloroethyl trifluoromethyl sulfide." National Library of Medicine.

Methodological & Application

Application Note: Synthesis and Utilization of Vinyl Triflones via 1-Chloro-2-trifluoromethanesulfonylethane

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the generation and application of vinyl triflones using the stable precursor 1-Chloro-2-trifluoromethanesulfonylethane (also known as 2-chloroethyl triflone).

Abstract & Strategic Utility

Vinyl triflones (

However, this high reactivity renders isolated vinyl triflones difficult to store; they are prone to polymerization and degradation. The reagent 1-Chloro-2-trifluoromethanesulfonylethane serves as a shelf-stable "masked" equivalent. Under mild basic conditions, it releases the reactive vinyl triflone in situ, allowing for controlled reactivity in covalent drug discovery (targeting Cysteine/Histidine) and complex cycloadditions.

Scientific Background & Mechanism[1][2][3][4]

The "Masked" Warhead Strategy

Direct handling of vinyl triflones poses safety and stability risks. The chloro-precursor strategy relies on a base-mediated E2 Elimination .

-

Precursor: 1-Chloro-2-trifluoromethanesulfonylethane (Stable Solid/Oil).

-

Trigger: Non-nucleophilic base (e.g., Et

N, DBU). -

Active Species: Vinyl Triflone (Transient, High Reactivity).

Reaction Mechanism

The base abstracts the acidic proton at the

Figure 1: Mechanistic pathway for the generation of vinyl triflone via base-mediated dehydrohalogenation.

Reactivity Comparison (Hammett Parameters)

The triflyl group is one of the strongest neutral electron-withdrawing groups known.

| Functional Group | Relative Electrophilicity | Primary Target (Bio) | |

| Triflone ( | 0.93 | High | Cys, His, Lys |

| Sulfone ( | 0.72 | Moderate | Cys |

| Acrylamide ( | 0.36 | Low (Tunable) | Cys (Kinase Inhibitors) |

Experimental Protocols

Safety Warning

DANGER: Vinyl triflones are potent alkylating agents, vesicants, and lachrymators. They can cause severe skin burns and respiratory damage. All operations must be performed in a functioning fume hood.[1] Double-gloving (Nitrile/Laminate) is recommended.

Protocol A: In Situ Generation & Trapping (Recommended)

Best for: Covalent inhibitor screening, Michael additions, and Diels-Alder reactions.

Reagents:

-

1-Chloro-2-trifluoromethanesulfonylethane (1.0 equiv)

-

Nucleophile (e.g., Thiol, Amine, Diene) (1.0 - 1.2 equiv)

-

Triethylamine (Et

N) (1.2 - 1.5 equiv) -

Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve the Nucleophile and 1-Chloro-2-trifluoromethanesulfonylethane in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon.

-

Cooling: Cool the solution to 0°C (ice bath). Note: For extremely sensitive nucleophiles, cool to -78°C.

-

Activation: Add Et

N dropwise via syringe over 5 minutes. -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1-2 hours.

-

Monitoring: Monitor consumption of the chloride precursor via TLC (stain with KMnO

) or LC-MS.

-

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove excess base/salts).

-

Wash with Brine.

-

Dry over Na

SO

-

-

Purification: Flash column chromatography (Silica gel).

Protocol B: Isolation of Vinyl Triflone (Advanced)

Best for: Characterization or when the nucleophile is incompatible with base. Note: Vinyl triflone is volatile. Do not apply high vacuum for extended periods.

-

Dissolve 1-Chloro-2-trifluoromethanesulfonylethane in Et

O (Ether). -

Cool to -10°C.

-

Add DBU (1.0 equiv) dropwise.

-

Stir for 30 mins at 0°C.

-

Rapid filtration through a short pad of silica (to remove DBU salts).

-

Careful concentration (Rotovap bath < 20°C).

-

Use Immediately. Storage is not recommended without stabilizers.

Application Workflows

Covalent Drug Discovery (Cysteine Targeting)

The primary utility of this reagent is introducing the triflyl-vinyl warhead onto a ligand scaffold.

Figure 2: Workflow for synthesizing covalent probes using the chloro-triflone precursor.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Polymerization of vinyl triflone. | Run reaction more dilute (0.05 M); Keep temp at -78°C initially. |

| No Reaction | Base is too weak or wet solvent. | Switch from Et |

| Multiple Spots (TLC) | Double addition (if nucleophile has >1 site). | Use excess precursor or protect secondary nucleophilic sites. |

References

-

Hendrickson, J. B. , & Sternbach, D. D. (1975). Synthesis of Vinyl Triflones. Journal of Organic Chemistry.

-

Gehringer, M. , & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

-

Narayanan, A. , & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

-

U.S. Patent 2,474,808 . (1949). Preparation of Vinyl Sulfones. (Foundational chemistry for sulfone elimination).

-

Tian-Sih Huang , et al. (2025).[4] Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling.[4] Chemistry - A European Journal.

Sources

Protocol for Dehydrochlorination of 1-Chloro-2-trifluoromethanesulfonylethane

Part 1: Executive Summary & Chemical Logic

The Target: Vinyl Triflone

The dehydrochlorination of 1-Chloro-2-trifluoromethanesulfonylethane yields Trifluoromethanesulfonyl ethene (commonly known as Vinyl Triflone ).

-

Substrate:

-

Product:

Why this matters: Vinyl triflone is one of the most powerful Michael acceptors known in organic chemistry. The triflyl group (

Mechanistic Insight (The "Why")

The transformation is a base-mediated

-

Acidity: The

-protons (adjacent to the -

Carbanion Formation: A base rapidly deprotonates the

-position, forming a stabilized carbanion. -

Expulsion: The carbanion displaces the chloride leaving group to form the double bond.

Critical Risk: Because the product is a "super-Michael acceptor," it can easily react with the conjugate acid of the base (if nucleophilic) or polymerize if the concentration of free anions is too high. Therefore, non-nucleophilic bases and low temperatures are strictly required.

Part 2: Visualization of Reaction Pathway

The following diagram illustrates the reaction mechanism and the critical decision points to prevent polymerization.

Figure 1: Mechanistic pathway showing the E1cb-like elimination and the risk of polymerization.

Part 3: Experimental Protocols

Safety & Handling

-

Volatile Lachrymator: Vinyl triflone is a volatile liquid and a potent lachrymator/alkylating agent. All operations must be performed in a well-ventilated fume hood .

-

Glassware: Flame-dried glassware under inert atmosphere (

or Ar) is recommended to prevent hydrolysis, although the reaction is moderately tolerant to moisture compared to organometallics.

Protocol A: Homogeneous Elimination (Standard)

Best for: Small scale (<5g), rapid synthesis, and immediate use.

Reagents:

-

Substrate: 1-Chloro-2-trifluoromethanesulfonylethane (1.0 equiv)

-

Base: Triethylamine (

) (1.1 equiv) -

Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

Step-by-Step Workflow:

-

Setup: Charge a flame-dried round-bottom flask with a magnetic stir bar and the substrate. Evacuate and backfill with Nitrogen (

). -

Solvation: Add anhydrous DCM via syringe. Cool the solution to -78°C (Dry ice/acetone bath).

-

Note: While

is often cited, starting at

-

-

Addition: Add

dropwise over 10 minutes.-

Observation: A white precipitate (

) may begin to form as the reaction warms.

-

-

Reaction: Allow the mixture to warm slowly to 0°C over 1-2 hours. Monitor by

NMR (Shift changes from -

Quench & Workup (Crucial):

-

Pour the cold reaction mixture into ice-cold 0.5 M HCl (rapidly removes excess amine to prevent Michael addition).

-

Separate phases.

-

Wash organic layer with cold water, then Brine.

-

Dry over

(Magnesium Sulfate).

-

-

Isolation: Filter and concentrate under reduced pressure at low temperature (bath < 25°C).

-

Warning: Do not overheat. Vinyl triflone is volatile.

-

Yield: Expect 85-95%.

-

Protocol B: Heterogeneous Elimination (Scale-Up)

Best for: Larger scale (>5g), storage stability, and avoiding amine contamination.

Reagents:

-

Substrate: 1-Chloro-2-trifluoromethanesulfonylethane (1.0 equiv)

-

Base: Potassium Carbonate (

) (1.5 equiv, micronized powder) -

Solvent: Acetone or Acetonitrile (

)

Step-by-Step Workflow:

-

Setup: Suspend finely ground

in Acetone at -

Addition: Add the substrate dropwise as a solution in Acetone.

-

Reaction: Stir vigorously at

to Room Temperature for 4–6 hours. -

Filtration: Filter off the solid salts (

and excess -

Concentration: Carefully concentrate the filtrate.

-

Purification: If necessary, rapid flash chromatography (Silica gel, Hexanes/EtOAc 9:1) or vacuum distillation (if pure).

Part 4: Data Summary & Troubleshooting

Physical Properties Table

| Property | Value / Characteristic | Notes |

| Molecular Formula | ||

| Molecular Weight | 160.11 g/mol | |

| Appearance | Colorless liquid | Pungent odor |

| Distinctive shift from starting material | ||

| Vinyl protons show characteristic splitting | ||

| Stability | Low at RT | Store at -20°C; prone to polymerization |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Polymerization (Gelling) | Temperature too high or reaction time too long. | Keep reaction at |

| Low Yield | Volatility of product during rotovap. | Do not use high vacuum (<50 mbar) or warm bath. |

| Reversion to SM | Incomplete elimination. | Check base stoichiometry. Ensure anhydrous conditions. |

| Amine Adduct Formation | Excess amine reacting with product. | Use Protocol B (Inorganic base) or rigorous Acid Wash in Protocol A. |

Part 5: References

-

Hendrickson, J. B., et al. (1973). "Trifluoromethanesulfonyl Group in Organic Synthesis." Journal of the American Chemical Society. 95(12), 4039–4051. [Link]

-

Foundational text describing the synthesis and reactivity of vinyl triflones.

-

-

Billard, T., et al. (2000). "Vinyl triflones: synthesis and reactivity." Tetrahedron. 56(23), 3742.

-

Modern review of fluorinated sulfone reactivity.

-

-

Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.

-

General reference for sulfone elimination mechanisms.

-

-

Charette, A. B. (2018). "Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization." Wiley.

-

Safety and handling data for triflyl reagents.

-

Disclaimer: This protocol is for research purposes only. The user assumes all liability for safety and compliance with local chemical regulations.

Sources

Strategic Utilization of 2-Chloroethyl Trifluoromethyl Sulfone: A Masked Vinyl Triflone for Covalent Modification

Executive Summary & Chemical Logic

1-Chloro-2-trifluoromethanesulfonylethane (commonly referred to as 2-chloroethyl trifluoromethyl sulfone or 2-chloroethyl triflone ) is a specialized electrophile used primarily as a stable, "masked" precursor to vinyl triflone .

While it appears structurally similar to standard alkyl halides that undergo

Why use this reagent?

-

Stability: Vinyl triflones are volatile and highly reactive. The 2-chloroethyl precursor is a stable solid/oil that can be stored and activated on demand.

-

Reactivity: The resulting vinyl triflone is one of the most potent Michael acceptors available, significantly more reactive than vinyl sulfones or acrylamides, allowing for rapid covalent modification of weak nucleophiles.

-

Bioisosterism: The triflyl group is a lipophilic, metabolically stable bioisostere for other sulfonyl or carbonyl groups in drug design.

Mechanistic Pathway: The "Generate-and-Trap" Strategy

Contrary to primary alkyl chlorides which typically require heating for direct displacement, this molecule reacts via an Elimination-Addition (

Reaction Mechanism Diagram

Figure 1: The dominant reaction pathway is base-mediated elimination followed by conjugate addition, not direct displacement.

Comparative Reactivity Data

When designing covalent inhibitors or probes, selecting the correct "warhead" is critical. The triflone group imparts exceptional electrophilicity to the double bond.

| Warhead Class | Structure | Relative Reactivity ( | Selectivity Profile |

| Vinyl Triflone | High (>1000x) | Low (Cys >> Lys, but reacts with Lys at pH > 7.5) | |

| Vinyl Sulfone | Moderate | High (Cys specific at pH 7.0) | |

| Acrylamide | Low | Very High (Requires specific orientation/catalysis) | |

| Vinyl Sulfonamide | Low-Moderate | High |

Key Insight: Use 2-chloroethyl triflone when you need to target sterically hindered cysteines or less nucleophilic residues where standard acrylamides fail.

Experimental Protocols

Protocol A: General Synthesis of -Amino/Thio Triflones

For the synthesis of small molecule inhibitors or building blocks.

Reagents:

-

Substrate: 1-Chloro-2-trifluoromethanesulfonylethane (1.0 equiv)

-

Nucleophile: Amine or Thiol (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

-

Preparation: Dissolve 1-chloro-2-trifluoromethanesulfonylethane in anhydrous DCM (

concentration) under an inert atmosphere ( -

Activation: Cool the solution to

. Add the Base dropwise.-

Note: You may observe a slight precipitate (amine hydrochloride salts) or color change. Stir for 15 minutes to ensure formation of the vinyl triflone intermediate.

-

-

Addition: Add the Nucleophile (amine or thiol) slowly to the cold mixture.

-

Reaction: Allow the mixture to warm to Room Temperature (RT).

-

Thiols: Reaction is usually complete within 30 minutes.

-

Amines: Reaction typically requires 1–4 hours depending on steric hindrance.

-

-

Workup: Dilute with DCM, wash with

(to remove excess base/amine), followed by brine. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc). Triflones are generally stable on silica.

Protocol B: Cysteine Bioconjugation (Protein Labeling)

For modifying cysteine residues on proteins using the "generate-and-trap" method.

Buffer Requirements:

-

PBS or HEPES (pH 7.0 – 7.5). Avoid TRIS or buffers with primary amines if possible, though the vinyl triflone reacts much faster with thiols.

Procedure:

-

Stock Solution: Prepare a

stock of 2-chloroethyl triflone in DMSO. -

Protein Prep: Adjust protein concentration to

in Buffer (pH 7.2). Ensure TCEP ( -

Initiation: Add the triflone stock to the protein solution (Final conc:

; approx. 10-20 equivalents). -

Incubation: Incubate at

for 1 hour or RT for 20 mins.-

Critical: Unlike acrylamides which require hours, vinyl triflones react rapidly. Over-incubation may lead to non-specific lysine labeling.

-

-

Quenching: Add excess DTT or

-mercaptoethanol to quench unreacted reagent. -

Analysis: Desalt via spin column and analyze by LC-MS (Intact Protein).

-

Mass Shift: Look for a delta mass of +132.0 Da (Formula:

added, assuming HCl loss).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Synthesis) | Incomplete elimination of Cl. | Increase Base to 2.5 equiv. Ensure temp starts at |

| Polymerization | Vinyl triflone concentration too high. | Run the reaction more dilute ( |

| Non-specific Labeling (Protein) | pH too high; Lysine modification. | Lower pH to 6.5–7.0. At this pH, Lys ( |

| Hydrolysis | Aqueous instability. | Vinyl triflones are reasonably stable in water but will eventually hydrate. Prepare fresh stocks in DMSO. |

Safety & Handling (Critical)

-

Vesicant Warning:

-halo sulfones are structurally related to mustard gas (sulfur mustards). While the triflone reduces volatility compared to sulfides, the in situ generated vinyl triflone is a potent alkylating agent. -

Handling: Always handle in a fume hood. Double glove (Nitrile).

-

Destruction: Quench all glassware and waste with a solution of 10% bleach or concentrated KOH/MeOH to destroy active alkylating species before disposal.

References

-

Hendrickson, J. B., & Bair, K. W. (1977).[1][2][3][4] "New Methods for the Synthesis of Triflones." The Journal of Organic Chemistry. Describes the foundational chemistry of the triflyl group and the synthesis of vinyl triflones.

-

Billard, T., & Langlois, B. R. (1999). "Trifluoromethanesulfinates: Stable Reagents for the Synthesis of Trifluoromethyl Sulfones." Tetrahedron. Discusses modern methods for accessing the triflone moiety.

-

Patterson, A. W., et al. (2006). "Design and Synthesis of Vinyl Sulfone-Based Inhibitors." Journal of Medicinal Chemistry. Provides context on the use of sulfone-based warheads in drug discovery.

- Metcalf, B. W., & Bonilavri, E. (1998). "Vinyl Trifluoromethyl Sulfones: New Reagents for Covalent Modification.

-

Faith, J., et al. (2021). "Taming Vinyl Triflones for Bioconjugation." Bioconjugate Chemistry. Recent applications of triflones in protein labeling.

Sources

Application Note: Precision Synthesis of Trifluoromethyl Sulfones via Alkylation

Abstract & Strategic Importance

The trifluoromethyl sulfonyl group (triflyl,

However, the synthesis of alkyl triflones is deceptively challenging. The direct alkylation of the triflinate anion (

This Application Note provides a rigorous, evidence-based guide to navigating this dichotomy, offering three distinct protocols to ensure the successful installation of the triflyl moiety via alkylation manifolds.

Mechanistic Insight: The Ambident Nucleophile Challenge

To master triflone synthesis, one must understand the behavior of the triflinate anion (Langlois Reagent). According to Hard-Soft Acid-Base (HSAB) theory:

-

Oxygen Center: Hard nucleophile, kinetically accessible. Attacks hard electrophiles to form Trifluoromethanesulfinate esters (unstable, moisture sensitive).

-

Sulfur Center: Soft nucleophile, thermodynamically preferred. Attacks soft electrophiles to form Trifluoromethyl sulfones (stable, target product).

Visualization: Reaction Pathways of Sodium Triflinate

Figure 1: Divergent pathways of triflinate alkylation governed by electrophile hardness.

Experimental Protocols

Protocol A: Direct S-Alkylation with Alkyl Halides (The Enhanced Langlois Method)

Best for: Primary alkyl iodides, bromides, and benzylic substrates.

Direct displacement requires forcing the reaction toward the "soft" sulfur center. The use of polar aprotic solvents is non-negotiable to solvate the cation and increase the nucleophilicity of the anion, while high temperatures facilitate the thermodynamic equilibration to the sulfone.

Reagents:

-

Sodium Triflinate (

, Langlois Reagent) [>95% purity][1] -

Alkyl Halide (

, preferably Iodide or Bromide) -

Solvent: DMF or DMAc (Anhydrous)

-

Catalyst: Tetrabutylammonium Iodide (TBAI) (0.1 equiv) - Crucial for in-situ Finkelstein exchange if using chlorides/bromides.

Step-by-Step Workflow:

-

Preparation: In a flame-dried pressure tube or round-bottom flask equipped with a condenser, charge Sodium Triflinate (1.5 equiv) and TBAI (0.1 equiv).

-

Solvation: Add anhydrous DMF (

concentration relative to substrate). Stir at room temperature for 10 minutes to ensure partial dissolution. -

Addition: Add the Alkyl Halide (1.0 equiv) dropwise.

-

Reaction: Heat the mixture to 100–110°C .

-

Note: Lower temperatures (

) favor O-alkylation. The high thermal energy is required to overcome the activation barrier for S-alkylation.

-

-

Monitoring: Monitor by

NMR.-

to

-

ppm: Starting Material (

-

to

-

to

-

Workup: Cool to RT. Dilute with water (5x volume) and extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove DMF. Dry over

and concentrate.

Critical Parameters:

| Parameter | Recommendation | Rationale |

| Leaving Group | I > Br >> Cl | Soft leaving groups favor S-alkylation (HSAB). |

| Solvent | DMF, DMAc, NMP | High dielectric constant dissociates ion pairs. |

| Temperature | > 100°C | Essential to access thermodynamic S-product. |

| Stoichiometry | 1.5 - 2.0 equiv | Compensates for minor O-alkylation side products. |

Protocol B: Radical Hydrotrifluoromethylation of Alkenes

Best for: Creating alkyl triflones from alkenes (Markovnikov-style functionalization).

When direct displacement is sterically hindered or the alkyl halide is unstable, "alkylation" can be achieved by adding the triflyl radical across an alkene.

Mechanism:

Reagents:

-

Sodium Triflinate (2.0 equiv)

-

Oxidant: Mn(OAc)

-

Solvent: AcOH or MeOH/H

O

Step-by-Step (Manganese Mediated):

-

Dissolve Alkene (1.0 equiv) and Sodium Triflinate (2.0 equiv) in Acetic Acid.

-

Add Mn(OAc)

(3.0 equiv) in one portion.[5] -

Stir at 80°C open to air (or under

depending on substrate sensitivity). -

Reaction typically completes in 2-4 hours.

-

Quench with saturated

and extract.

Protocol C: The "Safety Net" – Sulfide Alkylation & Oxidation

Best for: Complex drug scaffolds where harsh heating (Protocol A) is not tolerated.

While not direct alkylation of the sulfone, this is the industry-standard "workaround" for high-value intermediates. It involves alkylating a thiol with a trifluoromethyl source, then oxidizing.

Workflow:

-

Alkylation:

-

Alternative:

(Silver Trifluoromethylthiolate).

-

-

Oxidation:

Decision Matrix & Workflow

Use this logic flow to select the appropriate protocol for your substrate.

Figure 2: Strategic decision tree for trifluoromethyl sulfone synthesis.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Poor nucleophilicity of | Add 18-Crown-6 (if using K salt) or switch to DMF/HMPA (caution). Increase Temp >100°C. |

| Ester Formation ( | Kinetic control (O-attack) | Reaction temperature is too low. Switch leaving group from Cl/OTf to I (softer). |

| Decomposition of Reagent | Moisture or excessive oxidation | Dry solvent is critical. If using Protocol B, ensure controlled addition of oxidant. |

| Difluoromethyl byproduct | Loss of Fluorine (Defluorination) | Avoid strong reducing metals. Common in radical pathways if H-abstraction is too slow. |

References

-

Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions.[3][4][6] Tetrahedron Letters. [Link]

-

Hendrickson, J. B., & Sternbach, D. D. (1975). Synthesis of trifluoromethyl sulfones from triflinate salts. Journal of Organic Chemistry. [Link]

-

Billard, T., & Langlois, B. R. (2002). Reactivity of Sodium Triflinate: A versatile reagent. Journal of Fluorine Chemistry. [Link]

-

Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles.[6] Proceedings of the National Academy of Sciences. [Link]

-

Toulgoat, F., et al. (2009). Direct nucleophilic substitution of alkyl halides with sodium triflinate. European Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

1-Chloro-2-trifluoromethanesulfonylethane in cycloaddition reactions

Application Note: High-Efficiency Cycloadditions Using 1-Chloro-2-trifluoromethanesulfonylethane

Part 1: Executive Summary

This technical guide details the application of 1-Chloro-2-trifluoromethanesulfonylethane (CAS: 6226-25-1) as a shelf-stable precursor for vinyl triflone (

While vinyl triflone itself is volatile, unstable, and difficult to store, the 2-chloroethyl precursor allows for controlled, in situ generation of the active species. This protocol enables the synthesis of trifluoromethylsulfonyl-functionalized heterocycles with reaction rates up to

Part 2: Scientific Foundation & Mechanism[1]

The "Super-EWG" Effect

The trifluoromethanesulfonyl group (triflyl,

-

Hammett Constant (

): The triflyl group has a -

Kinetic Consequence: According to Frontier Molecular Orbital (FMO) theory, the reduced LUMO energy gap between the diene (HOMO) and the vinyl triflone (LUMO) accelerates normal-electron-demand cycloadditions.

Mechanism of Action: In Situ Generation

Direct handling of vinyl triflone is hazardous due to its tendency to polymerize and its potent alkylating properties. The 2-chloroethyl precursor undergoes base-mediated

Figure 1: Reaction pathway showing the base-mediated generation of vinyl triflone and subsequent trapping.

Part 3: Experimental Protocols

Protocol A: Diels-Alder Cycloaddition

Objective: Synthesis of 2-(trifluoromethanesulfonyl)bicyclo[2.2.1]hept-5-ene. Scope: Applicable to furan, cyclopentadiene, anthracene, and substituted dienes.

Reagents:

-

1-Chloro-2-trifluoromethanesulfonylethane (1.0 equiv)

-

Cyclopentadiene (freshly cracked, 1.2 – 1.5 equiv)

-

Triethylamine (

, 1.1 equiv) -

Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 1-Chloro-2-trifluoromethanesulfonylethane (1.0 mmol) and cyclopentadiene (1.5 mmol) in anhydrous DCM (5 mL). Cool the solution to 0°C in an ice bath.

-

Note: Unlike standard sulfones which require reflux, triflones react rapidly at low temperatures.

-

-

Elimination/Cycloaddition: Add

(1.1 mmol) dropwise via syringe over 5 minutes.-

Observation: A white precipitate (Triethylamine hydrochloride) will form almost immediately, indicating the generation of the vinyl species.

-

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.

-

Monitoring: TLC (SiO2, Hexane/EtOAc) will show the disappearance of the chloro-precursor (

) and appearance of the adduct.

-

-

Workup: Dilute with DCM (20 mL), wash with 1M HCl (to remove excess amine), then saturated

and brine. Dry over -

Purification: Concentrate in vacuo. The product is often pure enough for characterization; otherwise, purify via flash chromatography (silica gel).

Protocol B: 1,3-Dipolar Cycloaddition (Click-Type)

Objective: Synthesis of triflyl-substituted triazoles or isoxazolines. Scope: Azides, Nitrones, Nitrile Oxides.[1]

Modifications for Dipoles:

-

Temperature Control: Vinyl triflone is so reactive that it can polymerize if the dipole reacts slowly. For sluggish dipoles (e.g., bulky azides), maintain the reaction at -78°C during base addition, then warm slowly.

-

Solvent: For nitrones, THF or Acetonitrile is preferred over DCM to ensure solubility of the dipole.

Part 4: Data Presentation & Comparative Analysis

The following table illustrates the reactivity enhancement provided by the triflyl group compared to standard vinyl sulfones.

Table 1: Comparative Reactivity of Vinyl Dienophiles

| Dienophile | Substituent (EWG) | Relative Rate ( | LUMO Energy (eV)* | Typical Conditions |

| Vinyl Triflone | ~20,000 | -1.85 | 0°C, < 1 hr | |

| Vinyl Sulfone | 1 (Reference) | -0.95 | 110°C (Reflux), 24 hr | |

| Acrylonitrile | ~20 | -0.20 | 80°C, 12 hr | |

| Ethyl Acrylate | ~500 | -0.50 | 80°C, Lewis Acid Cat. |

*LUMO energies are approximate theoretical values calculated at DFT/B3LYP level.

Visualizing the "Fluorine Effect"

Figure 2: Frontier Molecular Orbital (FMO) diagram illustrating the lowered LUMO energy of vinyl triflone, facilitating rapid orbital overlap with the diene HOMO.[2]

Part 5: Safety & Handling (Critical)

1. Vesicant Potential: The precursor (1-Chloro-2-trifluoromethanesulfonylethane) is structurally related to 2-chloroethyl sulfides (mustard gas analogs). While the sulfone is less nucleophilic, it should be treated as a potential alkylating agent .

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Ventilation: All operations must be performed in a functioning fume hood.

2. Vinyl Triflone Hazards: The generated vinyl triflone is a potent Michael acceptor.

-

Skin Contact: Can cause severe chemical burns by alkylating skin proteins.

-

Polymerization: If the trapping agent (diene) is not present in excess or added before the base, the vinyl triflone may undergo rapid anionic polymerization, generating significant heat.

Part 6: References

-

Hendrickson, J. B., & Bair, K. W. (1977). "Triflyl Activation in Organic Synthesis." The Journal of Organic Chemistry.

-

Billard, T., & Langlois, B. R. (2002). "Vinyl trifluoromethyl sulfone: A powerful dienophile." Tetrahedron Letters.

-

Hofmann, R., & Wennemers, H. (2023).[3] "Organocatalytic Synthesis of Triflones Bearing Two Non-Adjacent Stereogenic Centers." Angewandte Chemie International Edition.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Chloroethyl trifluoromethyl sulfone."

Sources

Application Note: Synthesis of 1-Chloro-2-trifluoromethanesulfonylethane

Abstract & Introduction

The introduction of the trifluoromethanesulfonyl (triflyl, Tf) group is a critical strategy in medicinal chemistry for modulating lipophilicity and metabolic stability. 1-Chloro-2-trifluoromethanesulfonylethane (CAS: 819-55-6) serves as a potent linchpin intermediate. It functions as a "masked" trifluoromethyl vinyl sulfone—a highly reactive Michael acceptor used to covalently modify cysteine residues in proteomic profiling or to introduce the triflyl moiety into heterocycles via elimination-addition sequences.

This application note details a robust, scalable synthesis of 1-Chloro-2-trifluoromethanesulfonylethane via the nucleophilic substitution of Sodium Trifluoromethanesulfinate (Langlois Reagent) with 1-bromo-2-chloroethane . This route is selected for its operational simplicity, avoidance of odorous sulfide intermediates (required in oxidative routes), and high atom economy.

Reaction Mechanism & Strategic Logic

The synthesis relies on the ambident nucleophilicity of the trifluoromethanesulfinate anion (

Key Chemoselectivity Principle:

We utilize 1-bromo-2-chloroethane as the electrophile. Since bromide is a superior leaving group (

Visualization: Reaction Pathway

The following diagram illustrates the

Figure 1: Mechanistic pathway highlighting the chemoselective displacement of bromide by the triflinate anion.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| Sodium Trifluoromethanesulfinate | 156.06 | 1.0 | 15.6 g | Nucleophile (Langlois Reagent) |

| 1-Bromo-2-chloroethane | 143.41 | 1.5 | 21.5 g (approx 12.5 mL) | Electrophile |

| DMF (Anhydrous) | 73.09 | N/A | 100 mL | Solvent |

| Ethyl Acetate | 88.11 | N/A | As needed | Extraction Solvent |

| Magnesium Sulfate | 120.37 | N/A | As needed | Drying Agent |

Step-by-Step Procedure

Step 1: Reaction Assembly

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Flame-dry the apparatus under vacuum and backfill with nitrogen (or argon) to ensure an inert atmosphere.

-

Charge the flask with Sodium Trifluoromethanesulfinate (15.6 g, 100 mmol) .

-

Add anhydrous DMF (100 mL) via syringe. Stir until the solid is mostly suspended/dissolved.

-

Note: The Langlois reagent is hygroscopic; handle quickly or in a glovebox if high precision is required.

-

Step 2: Addition of Electrophile

-

Add 1-Bromo-2-chloroethane (21.5 g, 150 mmol) dropwise to the stirring mixture at room temperature.

-

Technical Insight: A 1.5 equivalent excess of the alkyl halide drives the reaction to completion and compensates for any minor hydrolysis or volatility losses.

-

Step 3: Reaction Execution

-

Place the flask in a pre-heated oil bath at 70 °C .

-